molecular formula C10H14N2O3 B2722964 2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 949792-16-9

2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No. B2722964
CAS RN: 949792-16-9
M. Wt: 210.233
InChI Key: CQQUJYBDIREBBN-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.233.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (210.233) and molecular formula (C10H14N2O3). Other properties such as boiling point, melting point, and density are not specified in the sources I found .

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

One study highlights the synthesis and applications of a chiral auxiliary derived from L-alanine, used in dipeptide synthesis and the preparation of enantiomerically pure acids through benzylation and oxidative coupling processes. This research demonstrates the compound's utility in synthesizing complex molecules with high enantiomeric ratios, showcasing its potential in pharmaceutical synthesis and the development of chiral drugs (Studer, Hintermann, & Seebach, 1995).

Advanced Organic Synthesis

Another study focuses on the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones using the Biginelli reaction, further transforming these compounds into 2-(arylamino)pyrimidines. This showcases the compound's role in creating novel organic molecules with potential applications in materials science, medicinal chemistry, and as intermediates in the synthesis of more complex chemical entities (Terentjeva, Muceniece, & Lusis, 2013).

Peptide Synthesis

Research into the synthesis of dipeptide 4-nitroanilides incorporating non-proteinogenic amino acids illustrates the compound's relevance in peptide synthesis. This underscores its importance in the development of peptides for therapeutic applications, highlighting the versatility of such compounds in biochemistry and drug development (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Complex Formation and Stability

A study on the formation of ternary complexes with Eu(III) and nucleobases, using anthracene-9-carboxylic acid, delves into the compound's utility in studying complex formation and stability. This research could have implications for understanding molecular interactions in biological systems and the development of novel diagnostic agents (Azab, El-Gawad, & Kamel, 2009).

Electrochemical Synthesis

Investigations into the electrochemical synthesis of new spiropyrimidine derivatives from 4-tert-butylcatechol highlight the compound's potential in electro-organic synthesis. This research opens up new pathways for synthesizing complex organic molecules through environmentally friendly and efficient electrochemical methods (Nematollahi & Goodarzi, 2001).

properties

IUPAC Name

2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-5-6(8(14)15)7(13)12-9(11-5)10(2,3)4/h1-4H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQUJYBDIREBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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